

Technical Support Center: Azelaprag and Liver Enzyme Elevations in Clinical Trials

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the elevated liver enzymes observed in clinical trials of **Azelaprag**.

Frequently Asked Questions (FAQs)

Q1: What is **Azelaprag** and what is its mechanism of action?

Azelaprag (formerly BGE-105) is an orally administered small molecule that functions as an agonist for the apelin receptor (APJ).[1][2] The apelin receptor is the target for the endogenous peptide apelin, which is an "exerkine" released during physical activity.[3] By activating the APJ receptor, **Azelaprag** is designed to mimic the metabolic benefits of exercise, including improved muscle metabolism and prevention of muscle atrophy.[1][2]

Q2: What is the apelin signaling pathway?

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR).[4][5] Upon binding of an agonist like apelin or **Azelaprag**, the receptor activates several intracellular signaling cascades. These can include pathways mediated by Gai/o, which inhibits cAMP production, and other G proteins that activate pathways such as PI3K/Akt and ERK/MAPK.[4][6] These signaling events ultimately regulate various physiological processes, including cardiovascular function, energy metabolism, and angiogenesis.[6][7]

Q3: What were the specific clinical trial findings regarding **Azelaprag** and elevated liver enzymes?

In December 2024, BioAge Labs announced the discontinuation of the Phase II STRIDES clinical trial.^{[8][9][10]} This trial was evaluating **Azelaprag** as a monotherapy and in combination with tirzepatide for the treatment of obesity in individuals aged 55 and older.^{[8][11]} The trial was halted after it was observed that 11 out of 204 enrolled participants in the **Azelaprag** treatment groups developed liver transaminitis, which is an elevation of liver enzymes.^{[8][9][10]} These elevations were not accompanied by clinically significant symptoms.^{[8][9]} Importantly, no such liver enzyme elevations were noted in the participant group receiving tirzepatide alone.^{[8][10]}

Q4: What were the doses of **Azelaprag** used in the STRIDES trial?

The STRIDES trial was testing two oral doses of **Azelaprag**: 300 mg once a day and 300 mg twice a day.^{[8][12]}

Troubleshooting Guide

Q1: We are working with an APJ agonist and have observed elevated liver enzymes in our preclinical studies. What are the potential next steps?

If you observe elevated liver enzymes in preclinical studies with an APJ agonist, a systematic investigation is warranted. Consider the following steps:

- **Dose-Response Assessment:** Determine if the liver enzyme elevation is dose-dependent.
- **Histopathology:** Conduct a thorough histopathological examination of liver tissues from treated animals to identify any signs of cellular damage, inflammation, or other abnormalities.
- **Mechanism of Injury Investigation:** Explore potential mechanisms of hepatotoxicity. This could involve in vitro assays using primary hepatocytes or other liver cell models to assess for direct cytotoxicity, mitochondrial dysfunction, or inhibition of bile salt export pump (BSEP).
- **Off-Target Effects:** Evaluate potential off-target activities of your compound that might contribute to liver toxicity.

Q2: How should we monitor for potential liver toxicity in a clinical trial of an APJ agonist?

A robust liver safety monitoring plan is crucial for clinical trials of novel compounds. A standard approach includes:

- **Baseline Assessment:** Collect baseline measurements of key liver function tests for all participants before the first dose.
- **Regular Monitoring:** Implement a frequent monitoring schedule (e.g., weekly for the first month, then bi-weekly or monthly) for the duration of the treatment period.
- **Prompt Follow-up:** Establish clear protocols for follow-up and potential treatment discontinuation for participants who meet predefined criteria for liver enzyme elevations.

Data from STRIDES Clinical Trial

Parameter	Description
Trial Name	STRIDES
Phase	II
Drug	Azelaprag
Mechanism of Action	Oral apelin receptor (APJ) agonist
Indication	Obesity
Patient Population	Individuals aged 55 and older
Total Enrolled Participants	204
Azelaprag Doses	300 mg once daily, 300 mg twice daily[8][12]
Adverse Event	Liver transaminitis (elevated liver enzymes)
Incidence	11 participants in the Azelaprag groups[8][9][10]
Symptoms	No clinically significant symptoms reported[8][9]
Control Group (Tirzepatide alone)	No transaminase elevations observed[8][10]
Trial Status	Discontinued[8][9][10]

Experimental Protocols

Representative Protocol for Monitoring Liver Function in a Clinical Trial

This is a generalized protocol and should be adapted based on the specific drug candidate and study population.

1. Objective: To monitor the hepatic safety of a new investigational drug by measuring key liver function tests (LFTs) at regular intervals.

2. Study Population: As defined in the clinical trial protocol.

3. Procedures:

- Baseline Visit (Day -7 to -1):
 - Collect a blood sample for baseline LFTs including:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin (TBL)
 - Direct bilirubin (DBL)
 - Gamma-glutamyl transferase (GGT)
 - Albumin
- Treatment Period (e.g., Weeks 1-12):
 - Collect blood samples for LFTs at Weeks 1, 2, 4, 8, and 12.
- Follow-up Visit (e.g., 4 weeks after last dose):
 - Collect a final blood sample for LFTs.

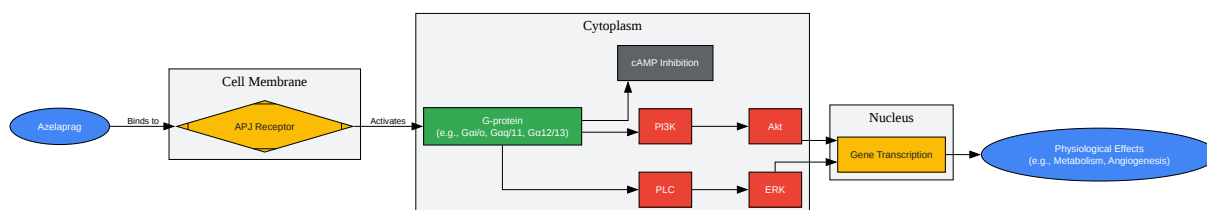
4. Actionable Thresholds (Example based on FDA guidance):

- ALT or AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
- ALT or AST > 5x ULN: Consider treatment discontinuation.
- ALT or AST > 3x ULN and Total Bilirubin > 2x ULN: Promptly discontinue treatment and investigate for potential drug-induced liver injury (DILI). This is known as Hy's Law.

5. Data Analysis:

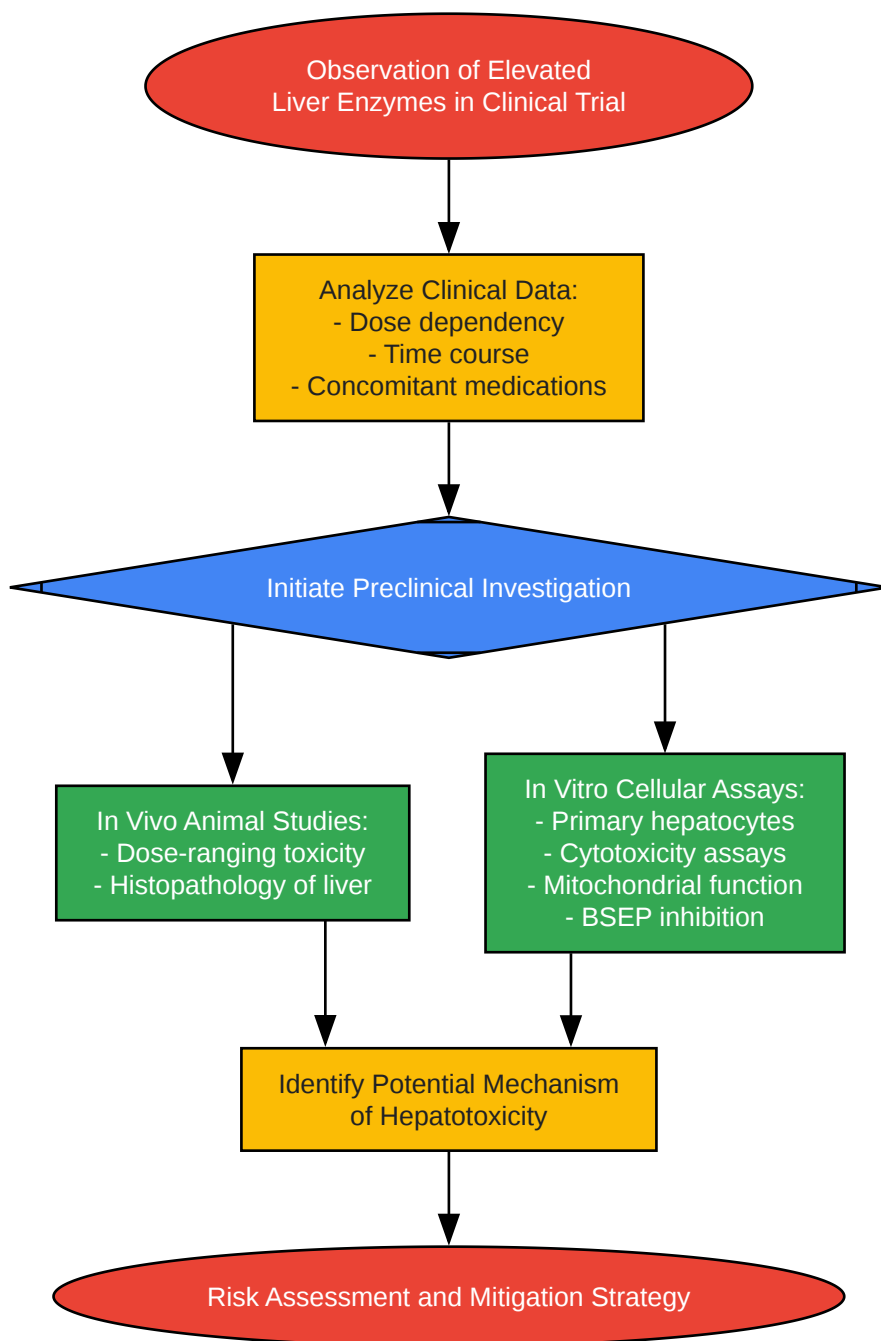
- Summarize LFT data by treatment group and visit.
- Analyze changes from baseline in LFTs.
- Report the incidence of any clinically significant liver chemistry abnormalities.

Visualizations



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Caption: Simplified signaling pathway of **Azelaprag** via the APJ receptor.



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Caption: A logical workflow for investigating drug-induced liver enzyme elevation.

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